6-Hydroxybenzofuran-5-carbimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxybenzofuran-5-carbimidic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a carbimidic acid group at the 5th position of the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxybenzofuran-5-carbimidic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-hydroxybenzofuran .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process is designed to be safe, cost-effective, and environmentally benign. Scaling up the production to achieve a significant quantity of the compound requires careful control of reaction parameters and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxybenzofuran-5-carbimidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbimidic acid group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbimidic acid group can yield an amine .
Wissenschaftliche Forschungsanwendungen
6-Hydroxybenzofuran-5-carbimidic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Wirkmechanismus
The mechanism of action of 6-hydroxybenzofuran-5-carbimidic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6th position and the carbimidic acid group at the 5th position play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxybenzofuran: Lacks the carbimidic acid group but shares the hydroxyl group at the 6th position.
5-Hydroxybenzofuran: Has a hydroxyl group at the 5th position instead of the 6th.
6-Methoxybenzofuran: Contains a methoxy group at the 6th position instead of a hydroxyl group.
Uniqueness: 6-Hydroxybenzofuran-5-carbimidic acid is unique due to the presence of both the hydroxyl group and the carbimidic acid group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7NO3 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
6-hydroxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)6-3-5-1-2-13-8(5)4-7(6)11/h1-4,11H,(H2,10,12) |
InChI-Schlüssel |
RDEKEWVOOJBTET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC(=C(C=C21)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.